molecular formula C14H15N5O2 B7459540 N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B7459540
M. Wt: 285.30 g/mol
InChI Key: AQUSMSZFJBVYJG-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds has been found to have various biological activities, including enzyme inhibition and anti-epileptic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine compounds involves various methods. One method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves the design and synthesis of compounds containing a 1,2,4-oxadiazole moiety .


Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is likely similar to other 1,2,4-triazolo[1,5-a]pyrimidine compounds. The ring system of these compounds is isoelectronic with that of purines .


Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidine compounds have been found to exhibit excellent enzyme inhibition . They have also shown remarkable anti-epileptic activities .

Future Directions

The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidine compounds include further investigations into their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods is also a potential area of future research .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-9-6-13(19-14(17-9)15-8-16-19)18-10-4-5-11(20-2)12(7-10)21-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUSMSZFJBVYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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